1-(1-Methyl-1H-imidazol-5-yl)ethanone

Description

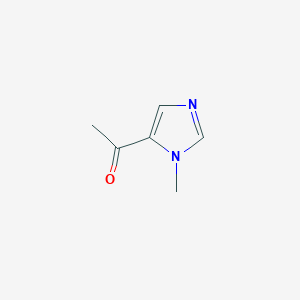

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-3-7-4-8(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARZKTBWZJGBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568667 | |

| Record name | 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20970-50-7 | |

| Record name | 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone (CAS No. 20970-50-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-imidazol-5-yl)ethanone, a key heterocyclic building block in medicinal chemistry. With a confirmed Chemical Abstracts Service (CAS) number of 20970-50-7 , this compound is gaining increasing attention as a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably histamine H3 receptor antagonists.[1] This guide delves into the physicochemical properties, challenges and strategies surrounding its regioselective synthesis, and its significant applications in modern drug discovery, particularly in the development of therapeutics for neurological disorders. While a definitive, publicly documented synthesis protocol for the 5-acetyl isomer remains elusive, this document offers a detailed exploration of synthetic strategies for related isomers, providing valuable insights for researchers in this field.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules and pharmaceuticals. Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups. This compound, as a substituted imidazole, offers a versatile platform for the synthesis of more complex molecules, particularly in the realm of G-protein coupled receptor (GPCR) modulation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and drug design. The following table summarizes its key computed properties.[1]

| Property | Value | Source |

| CAS Number | 20970-50-7 | PubChem[1] |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5-acetyl-1-methylimidazole | PubChem[1] |

| Topological Polar Surface Area | 34.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectroscopic Profile: A Comparative Analysis

Predicted ¹H NMR (400 MHz, CDCl₃):

-

Imidazole Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm).

-

Methyl Protons (N-CH₃): A singlet around δ 3.7-4.0 ppm.

-

Acetyl Protons (CO-CH₃): A singlet around δ 2.4-2.6 ppm.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the downfield region (δ 190-195 ppm).

-

Imidazole Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Methyl Carbon (N-CH₃): A signal around δ 33-36 ppm.

-

Acetyl Carbon (CO-CH₃): A signal around δ 27-30 ppm.

Predicted IR Spectroscopy:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=N Stretch (Imidazole): An absorption band around 1580-1620 cm⁻¹.

Synthesis of this compound: A Focus on Regioselectivity

The synthesis of substituted imidazoles often presents a significant challenge in controlling the regioselectivity of the reaction. The preparation of this compound is no exception, as direct acylation of 1-methylimidazole can lead to a mixture of isomers.

General Strategies for Imidazole Acylation

The acylation of imidazoles can be achieved through various methods, with the choice of reagents and reaction conditions playing a crucial role in determining the position of the incoming acyl group. One common approach involves the use of a strong base to deprotonate the imidazole ring, followed by the addition of an acylating agent.

A Plausible Synthetic Workflow: A Multi-Step Approach

While a specific protocol for the 5-acetyl isomer is not available, a plausible multi-step synthesis can be proposed based on established methodologies for related compounds. This approach would likely involve a protection-deprotection strategy to ensure the desired regioselectivity.

Caption: A plausible multi-step synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound, designed to achieve regioselectivity.

Step 1: N-Protection of 1-Methylimidazole

-

Dissolve 1-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add triethylamine (1.1 eq) and cool the mixture to 0 °C.

-

Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-trityl-4-methyl-1H-imidazole.

Step 2: Regioselective Acylation

-

Dissolve the protected imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C5 position.

-

Add acetyl chloride (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the residue by column chromatography to yield the acylated intermediate.

Step 3: Deprotection

-

Dissolve the acylated intermediate (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid.

-

Stir the solution at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield this compound.

Applications in Drug Development: A Key Intermediate for Histamine H3 Receptor Antagonists

The primary application of this compound in drug development is as a crucial intermediate in the synthesis of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor have shown therapeutic potential for a range of neurological and psychiatric disorders.

The Role of Histamine H3 Receptors in Neurological Disorders

The histamine H3 receptor plays a critical role in regulating the sleep-wake cycle, cognition, and attention. By blocking these receptors, antagonists can increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness and cognitive function. This mechanism of action has led to the investigation of H3 receptor antagonists for the treatment of:

-

Alzheimer's Disease: By enhancing cholinergic and glutamatergic neurotransmission, H3 antagonists may improve cognitive deficits.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The stimulant-like effects of H3 antagonists could offer a non-stimulant therapeutic option.

-

Narcolepsy: By promoting wakefulness, these compounds can alleviate excessive daytime sleepiness.

Signaling Pathway of Histamine H3 Receptor Antagonism

Caption: Signaling pathway illustrating the effect of a histamine H3 receptor antagonist.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and chemical synthesis communities. While challenges in its regioselective synthesis persist, its role as a key building block for potent histamine H3 receptor antagonists underscores its importance. Further research into efficient and selective synthetic methodologies will undoubtedly accelerate the development of novel therapeutics for a range of debilitating neurological disorders.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Physical Properties of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Introduction

1-(1-Methyl-1H-imidazol-5-yl)ethanone, a substituted imidazole, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The imidazole nucleus is a common scaffold in numerous biologically active molecules, and the specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. An accurate understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside methodologies for their determination, to support researchers and drug development professionals.

Molecular Structure and Core Properties

The foundational physical properties of this compound are derived from its molecular structure. These intrinsic properties are crucial for a wide range of applications, from reaction stoichiometry to the interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1], [2] |

| Molecular Weight | 124.14 g/mol | [1], [2] |

| CAS Number | 20970-50-7 | [1], [2] |

| Purity (Typical) | ≥95-98% | , [2] |

| Storage Conditions | Sealed in a dry environment at room temperature. | , [3][4] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various physical and biological systems. While experimental data for this compound is limited in the public domain, a combination of predicted values and data from structurally related compounds provides valuable insights.

| Property | Value/Information | Source/Methodology |

| Melting Point | Data not available in the cited sources. | N/A |

| Boiling Point | 288.5°C at 760 mmHg (Predicted) | , [5][6] |

| Solubility | No specific experimental data is available. Generally expected to be soluble in polar organic solvents. | General chemical principles |

| Appearance | Typically a solid or oil. | General chemical supplier information |

Methodology for Determining Physicochemical Properties

For novel compounds or where data is unavailable, the following standard experimental protocols are recommended.

DSC is a highly sensitive and accurate method for determining the melting point and purity of a crystalline solid.

Workflow for DSC Analysis:

Caption: Workflow for Melting Point Determination using DSC.

Protocol:

-

Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid.

-

Place the sample pan and a reference pan in the DSC cell.

-

Set the instrument to heat at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

For liquid compounds, the boiling point can be determined using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound.

Predicted ¹H and ¹³C NMR Data: While experimental spectra for this compound are not provided in the search results, predicted data for the related isomer, 1-(4-Methyl-1H-imidazol-2-yl)ethanone, can offer some insight into the types of signals to expect.[7] For the target compound, one would anticipate signals corresponding to the N-methyl group, the acetyl methyl group, and the two protons on the imidazole ring.

Workflow for NMR Analysis:

Caption: General Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorption would be the carbonyl (C=O) stretch of the ketone. Based on data for a related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, this peak is expected around 1665 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The expected molecular ion peak [M]⁺ would be at m/z = 124.

Synthesis and Purity

The physical properties of a compound are intrinsically linked to its purity. The synthesis and subsequent purification of this compound are therefore critical considerations. While a specific protocol for this isomer was not found, the Radziszewski imidazole synthesis is a common method for preparing similar compounds and is presented here as a representative example.[9]

Representative Synthesis Workflow:

Caption: A Generalized Workflow for the Synthesis and Purification of Imidazole Derivatives.

The purity of the final product is typically assessed by chromatographic methods (TLC, HPLC, GC) and confirmed by the spectroscopic techniques outlined above. The absence of impurities is crucial for obtaining accurate physical property measurements.

Conclusion

This technical guide has consolidated the available information on the physical properties of this compound. While there are gaps in the experimental data within the public domain, the provided predicted values and methodologies offer a solid foundation for researchers and drug development professionals. The experimental determination of the melting point and solubility, along with the publication of its full spectroscopic data, would be of significant value to the scientific community.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

abcr Gute Chemie. (n.d.). This compound, 95%. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C6H8N2O | CID 15128990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. chemscene.com [chemscene.com]

- 4. 20970-50-7|this compound|BLD Pharm [bldpharm.com]

- 5. 20970-50-7 | this compound - Moldb [moldb.com]

- 6. This compound [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 1-(1-Methyl-1H-imidazol-5-yl)ethanone is a functionalized heterocyclic compound featuring the N-methylated imidazole core, a privileged scaffold in medicinal chemistry. Its structure, combining the biologically significant imidazole ring with a reactive acetyl group, makes it a valuable intermediate for the synthesis of diverse molecular entities. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed plausible synthetic protocol with mechanistic insights, and a predictive spectroscopic profile for its characterization. Furthermore, it explores the compound's strategic importance as a building block in drug development, enabling the exploration of new chemical space for various therapeutic targets.

Molecular Structure and Physicochemical Properties

This compound, identified by CAS Number 20970-50-7, is a substituted imidazole. The core structure consists of a five-membered aromatic ring with two nitrogen atoms, one of which is methylated at position 1. An acetyl group (ethanone) is attached at the C5 position.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and potential as a synthetic precursor.

Caption: Plausible synthetic workflow for this compound.

Spectroscopic and Analytical Profile

Accurate characterization is essential for structure verification and purity assessment. The following is a predicted spectroscopic profile based on data from analogous structures and fundamental principles of spectroscopy. [3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Imidazole Proton | ~7.6 | Singlet | 1H | C2-H |

| Imidazole Proton | ~7.1 | Singlet | 1H | C4-H |

| N-Methyl Protons | ~3.7 | Singlet | 3H | N-CH₃ |

| Acetyl Protons | ~2.5 | Singlet | 3H | CO-CH₃ |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |

| Carbonyl | ~190 | C=O |

| Imidazole Carbon | ~140 | C2 |

| Imidazole Carbon | ~138 | C5 |

| Imidazole Carbon | ~128 | C4 |

| N-Methyl Carbon | ~34 | N-CH₃ |

| Acetyl Carbon | ~28 | CO-CH₃ |

Infrared (IR) Spectroscopy

| Predicted Frequency (cm⁻¹) | Functional Group |

| ~1685 cm⁻¹ | C=O Stretch (Aryl Ketone) |

| ~1590 cm⁻¹ | C=N Stretch (Imidazole Ring) |

| ~3100-3000 cm⁻¹ | C-H Stretch (sp² Aromatic) |

| ~2950-2850 cm⁻¹ | C-H Stretch (sp³ Aliphatic) |

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z ≈ 124.06 (for C₆H₈N₂O).

-

Key Fragmentation Pattern: A prominent fragment is expected at m/z ≈ 81, corresponding to the loss of the acetyl group ([M-43]⁺), which is characteristic of acetyl-substituted aromatics.

Relevance and Applications in Drug Development

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. [6][7]Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding as both a donor and acceptor, facilitating strong interactions with biological targets.

This compound serves as a strategic starting material for elaborating upon this privileged scaffold. The ketone functionality acts as a versatile chemical "handle" for a wide array of transformations, including:

-

Reductive Amination: To generate diverse amine derivatives.

-

Wittig Reactions: To form carbon-carbon double bonds.

-

Aldol and Claisen-Schmidt Condensations: To build larger, more complex molecular frameworks.

-

Synthesis of Heterocycles: To form pyrazoles, hydrazones, and other ring systems with known biological activities. [8] This versatility allows medicinal chemists to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies, targeting a broad spectrum of diseases including fungal infections, inflammation, and cancer. [9][10]

Caption: Role as a versatile intermediate in drug discovery.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [2]The compound should be protected from moisture.

Conclusion

This compound is a strategically important heterocyclic ketone that holds significant potential for researchers in organic synthesis and drug development. While detailed experimental data is emerging, its properties can be reliably predicted, and its synthesis can be achieved through established organometallic routes. Its true value lies in its role as a versatile building block, providing a gateway to novel and diverse libraries of imidazole-containing compounds with the potential for significant biological activity.

References

-

PubChem. This compound | C6H8N2O. Available from: [Link]

-

PubChem. 1-(1H-Imidazol-1-yl)ethanone | C5H6N2O. Available from: [Link]

-

PrepChem.com. Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Available from: [Link]

-

ChemSynthesis. 1-(2-methyl-1H-imidazol-5-yl)ethanone. Available from: [Link]

-

Baghdad Science Journal. Synthesis and study of biological activity of some new Imidazole derivatives. Available from: [Link]

-

National Center for Biotechnology Information. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Available from: [Link]

-

Lead Sciences. This compound. Available from: [Link]

-

Baghdad Science Journal. Synthesis and study of biological activity of some new Imidazole derivatives. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. 1-(1H-Imidazol-1-yl)ethanone. Available from: [Link]

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Available from: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Available from: [Link]

-

ResearchGate. Overview on Biological Activities of Imidazole Derivatives. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Available from: [Link]

-

PubMed. 2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Available from: [Link]

Sources

- 1. This compound | C6H8N2O | CID 15128990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methyl-1H-imidazol-5-yl)ethanone is a heterocyclic ketone that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. The imidazole nucleus is a ubiquitous scaffold in numerous biologically active compounds, bestowing upon them a range of pharmacological properties. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, a proposed synthetic pathway with a detailed experimental protocol, its spectroscopic profile, and its potential applications as a therapeutic agent, with a particular focus on its role as a histamine H3 receptor antagonist.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| CAS Number | 20970-50-7 | Lead Sciences[2] |

| Appearance | Predicted to be a solid or liquid | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO | - |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

Synthesis of this compound

The regioselective synthesis of 5-substituted-1-methylimidazoles presents a notable challenge due to the electronic nature of the imidazole ring, which can lead to a mixture of isomers upon acylation. The following section outlines a proposed synthetic route and a detailed experimental protocol for the preparation of this compound, based on established principles of imidazole chemistry.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 1-methylimidazole. The key is to achieve regioselective acylation at the C5 position. This can be approached through a directed metalation-acylation strategy.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and should be performed with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

Materials:

-

1-Methylimidazole

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methylimidazole (1.0 eq) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Acylation: To the resulting solution, slowly add acetyl chloride (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR prediction algorithms and can serve as a guide for the characterization of the synthesized compound.[3][4]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5-7.7 | s | H-2 |

| ~7.2-7.4 | s | H-4 | |

| ~3.7-3.9 | s | N-CH₃ | |

| ~2.4-2.6 | s | COCH₃ | |

| ¹³C NMR | ~190-195 | - | C=O |

| ~138-142 | - | C-2 | |

| ~130-135 | - | C-5 | |

| ~125-130 | - | C-4 | |

| ~33-35 | - | N-CH₃ | |

| ~26-28 | - | COCH₃ |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretching (aromatic) |

| ~2900-3000 | Medium | C-H stretching (aliphatic) |

| ~1680-1700 | Strong | C=O stretching (ketone) |

| ~1500-1600 | Medium-Strong | C=C and C=N stretching (imidazole ring) |

Mass Spectrometry

In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 124. Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) leading to a significant peak at m/z = 81.

Applications in Drug Development: Histamine H3 Receptor Antagonism

The imidazole scaffold is a key pharmacophore in many histamine H3 receptor antagonists. The H3 receptor, primarily expressed in the central nervous system, acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine and other neurotransmitters. Antagonists of the H3 receptor, therefore, enhance the release of these neurotransmitters, leading to procognitive and wake-promoting effects.[5]

This compound serves as a valuable building block for the synthesis of more complex molecules targeting the H3 receptor. The ketone functionality provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The 1-methyl-1H-imidazol-5-yl moiety is a common feature in known H3 receptor antagonists, where it often interacts with key residues in the receptor's binding pocket.[6]

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, with a molecular weight of 124.14 g/mol , is a valuable heterocyclic building block with significant potential in medicinal chemistry. While its direct synthesis and characterization are not extensively documented in publicly accessible literature, established synthetic methodologies for related imidazole compounds provide a reliable foundation for its preparation. Its structural features make it a promising starting material for the development of novel therapeutic agents, particularly histamine H3 receptor antagonists for the treatment of neurological disorders. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

PubChem. This compound. Available from: [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available from: [Link]

-

PubChem. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone. Available from: [Link]

-

Lead Sciences. This compound. Available from: [Link]

-

PrepChem.com. Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Available from: [Link]

-

ResearchGate. 1-(1H-Imidazol-1-yl)ethanone. Available from: [Link]

-

Wikipedia. H3 receptor antagonist. Available from: [Link]

-

PubMed. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Available from: [Link]

Sources

- 1. This compound | C6H8N2O | CID 15128990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-(1H-Imidazol-5-yl)ethanone|BLD Pharm [bldpharm.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. hmdb.ca [hmdb.ca]

A Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-imidazol-5-yl)ethanone, a heterocyclic ketone of significant interest to the pharmaceutical and chemical research communities. The document delineates the precise nomenclature and structural attributes of the molecule, contrasting it with its isomers. A detailed examination of its physicochemical properties is presented, followed by a robust, field-proven synthetic protocol. This guide emphasizes the causality behind methodological choices, offering mechanistic insights relevant to drug development professionals. Furthermore, it outlines standard analytical techniques for structural validation and explores the compound's critical role as a versatile intermediate in the synthesis of advanced pharmaceutical agents, particularly for neurological and oncological targets.

Nomenclature and Molecular Structure

IUPAC Name and CAS Registry

The correct and unambiguous name for the molecule, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1][2]. It is registered under the CAS Number 20970-50-7 [1][2][3]. This nomenclature precisely defines the connectivity: an ethanone (acetyl) group is attached to the 5-position of an imidazole ring, where the nitrogen at the 1-position is substituted with a methyl group.

Molecular Structure and Isomerism

The core of the molecule is a 1-methylimidazole heterocycle. The methylation at the N-1 position is critical as it prevents the tautomerism often observed in N-unsubstituted imidazoles, thus locking the position of the substituents. The acetyl group's placement at the C-5 position is a key structural feature, distinguishing it from its isomers, such as 1-(1-Methyl-1H-imidazol-2-yl)ethanone and 1-(1-Methyl-1H-imidazol-4-yl)ethanone, which exhibit different chemical reactivity and are used to build distinct classes of bioactive molecules.

Physicochemical Properties

The compound is typically supplied as a solid with high purity, suitable for research and development purposes. Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Exact Mass | 124.063662883 Da | [2] |

| CAS Number | 20970-50-7 | [1][2][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97-98% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

| Synonyms | Ethanone, 1-(1-methyl-1H-imidazol-5-yl)- | [2] |

Synthesis and Mechanistic Insights

Rationale for Synthetic Strategy Selection

Direct acylation of 1-methylimidazole, for instance via a Friedel-Crafts reaction, is challenging. The imidazole ring is considered electron-rich, but the nitrogen atoms can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution and leading to poor yields or complex product mixtures[5]. A more reliable and regioselective approach is to start with an imidazole ring that is already functionalized at the desired position. The commercially available 1-Methyl-1H-imidazole-5-carbaldehyde serves as an ideal starting material for a high-yield, two-step synthesis[6][7][8][9]. This strategy involves a Grignard reaction to form the carbon backbone, followed by a mild oxidation to yield the target ketone. This pathway offers superior control over regiochemistry and generally proceeds with high efficiency.

Proposed Synthetic Protocol

This protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of the intermediate and final product.

Step 1: Synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanol

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Methyl-1H-imidazole-5-carbaldehyde (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the system with dry nitrogen gas.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, typically 3.0 M in diethyl ether) dropwise via the dropping funnel over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Causality: NH₄Cl is a mild proton source that protonates the alkoxide and neutralizes the excess Grignard reagent without causing hydrolysis of other sensitive groups.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol. This intermediate is often used in the next step without further purification.

Step 2: Oxidation to this compound

-

Reagent Preparation: In a separate flask, prepare a slurry of Pyridinium chlorochromate (PCC, ~1.5 eq) in anhydrous dichloromethane (DCM).

-

Oxidation Reaction: Dissolve the crude 1-(1-Methyl-1H-imidazol-5-yl)ethanol from the previous step in anhydrous DCM and add it to the PCC slurry in one portion.

-

Reaction Time: Stir the mixture at room temperature for 2-4 hours. Causality: PCC is a mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation, which is a risk with stronger agents like potassium permanganate.

-

Monitoring: Monitor the disappearance of the alcohol by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Validation: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Experimental Workflow Diagram

Analytical Characterization

Detailed experimental spectroscopic data for this specific compound is not widely published. However, based on the known spectra of analogous imidazole ketones and fundamental principles, the following characterization data can be predicted.

| Analysis | Predicted Data | Rationale |

| ¹H NMR | δ ~7.5-7.8 (s, 1H, imidazole C2-H), ~7.4-7.6 (s, 1H, imidazole C4-H), ~3.7-3.9 (s, 3H, N-CH₃), ~2.4-2.6 (s, 3H, acetyl CH₃) | The imidazole protons are in the aromatic region. The N-methyl group is slightly downfield due to the aromatic ring current. The acetyl methyl protons appear as a sharp singlet in the typical region for methyl ketones. |

| ¹³C NMR | δ ~190 (C=O), ~140 (imidazole C2), ~138 (imidazole C5), ~130 (imidazole C4), ~34 (N-CH₃), ~27 (acetyl CH₃) | The carbonyl carbon is significantly downfield. The three imidazole ring carbons appear in the aromatic region, and the two methyl carbons are in the aliphatic region. |

| IR Spectroscopy | ~1670-1690 cm⁻¹ (strong, sharp C=O stretch), ~1500-1600 cm⁻¹ (C=N/C=C stretches), ~2900-3100 cm⁻¹ (C-H stretches) | The most prominent peak will be the strong ketone carbonyl stretch. Ring stretching and C-H stretching vibrations will also be present in their expected regions. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 124. Key fragment from loss of acetyl group (M-43) at m/z = 81. | The molecular ion peak corresponding to the molecular weight is expected. A common fragmentation pathway for acetyl-substituted aromatics is the loss of the acetyl radical. |

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for more complex molecules. Its value lies in the synthetically versatile ketone functional group and the drug-like properties of the N-methylimidazole scaffold.

-

Histamine H3 Receptor Antagonists: The compound is a key intermediate in the synthesis of histamine H3 receptor antagonists. These agents are being investigated for their potential in treating a range of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and Attention-Deficit/Hyperactivity Disorder (ADHD), by modulating neurotransmitter release in the brain[10].

-

Kinase Inhibitors in Oncology: The substituted imidazole motif is a common feature in many kinase inhibitors developed for cancer therapy. For example, volitinib, a potent and selective c-Met inhibitor, incorporates a substituted imidazole-like core, highlighting the scaffold's utility in designing molecules that can fit into the ATP-binding pocket of kinases[11]. The title compound provides a reactive handle for elaborating structures aimed at such targets.

Conclusion

This compound is a well-defined heterocyclic compound with significant value for synthetic and medicinal chemists. Its unambiguous structure, accessible synthesis from commercially available precursors, and the strategic importance of its scaffold in bioactive molecules make it a cornerstone intermediate. The robust synthetic and analytical methodologies detailed in this guide provide researchers and drug development professionals with the critical information needed to leverage this compound in the discovery of novel therapeutics.

References

-

This compound - Lead Sciences. [Link]

-

This compound - AbacipharmTech. [Link]

-

This compound | C6H8N2O | CID 15128990 - PubChem. [Link]

-

This compound - MySkinRecipes. [Link]

-

Friedel–Crafts acylation reactions using metal triflates in ionic liquid - University of Liverpool. [Link]

-

1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem. [Link]

-

Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | C6H8N2O | CID 15128990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 1-(1-Methyl-1H-imidazol-2-yl)ethanone | CymitQuimica [cymitquimica.com]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 1-甲基-1H-咪唑-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 1-Methyl-1H-imidazole-5-carbaldehyde | 39021-62-0 | TCI AMERICA [tcichemicals.com]

- 10. This compound [myskinrecipes.com]

- 11. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(1-Methyl-1H-imidazol-5-yl)ethanone in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a synthesized molecule to a viable therapeutic agent.[1][2] Poor solubility can severely limit a drug's bioavailability, hindering its absorption and, consequently, its efficacy. The compound 1-(1-Methyl-1H-imidazol-5-yl)ethanone, a heterocyclic ketone with the molecular formula C6H8N2O, presents a case study in the importance of understanding and characterizing solubility in organic solvents, which are integral to various stages of drug manufacturing, including synthesis, purification, and formulation.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the determination and prediction of the solubility of this and similar compounds.

I. Theoretical Framework for Solubility

A fundamental understanding of the physicochemical properties of both the solute (this compound) and the solvent is paramount in predicting and interpreting solubility behavior.

Physicochemical Properties of this compound

The structure of this compound, featuring a polar imidazole ring, a ketone group, and a methyl group, suggests a molecule with a moderate polarity. Key computed properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C6H8N2O | PubChem[3] |

| Molecular Weight | 124.14 g/mol | PubChem[3] |

| CAS Number | 20970-50-7 | PubChem[3] |

The presence of a hydrogen bond acceptor (the nitrogen on the imidazole ring and the oxygen of the ketone) and the potential for dipole-dipole interactions will significantly influence its solubility in different organic solvents.

Solvent Selection: A Mechanistic Approach

The principle of "like dissolves like" provides a foundational, albeit simplified, guide to solvent selection. A more rigorous approach involves considering solvent parameters such as polarity, hydrogen bonding capacity, and dielectric constant. For a compound like this compound, a range of solvents should be investigated to establish a comprehensive solubility profile. A suggested starting panel of solvents is presented below, categorized by their polarity.

| Solvent Class | Example Solvents | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Capable of strong dipole-dipole interactions, but do not donate hydrogen bonds. Often good solvents for polar molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Can both accept and donate hydrogen bonds, making them suitable for solutes with hydrogen bonding capabilities. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Primarily interact through weaker van der Waals forces; their ability to dissolve the target compound will indicate the influence of its non-polar regions. |

II. Predictive Approaches to Solubility

While experimental determination remains the gold standard, predictive models offer a rapid, cost-effective means of estimating solubility, particularly in the early stages of development.[5][6][7] These models are broadly categorized into two types:

-

Quantitative Structure-Property Relationship (QSPR) Models: These machine learning-based models correlate molecular descriptors with experimentally determined solubility data to predict the solubility of new compounds.[8][9]

-

Thermodynamic Models: Approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict solubility based on the molecular surface properties of the solute and solvent.

While a deep dive into the development of these models is beyond the scope of this guide, researchers can leverage commercially available software or open-access models to gain initial insights into the potential solubility of this compound across a wide array of solvents.[9]

III. Experimental Determination of Solubility

The experimental measurement of solubility is a critical step to validate predictive models and provide the accurate data needed for process development and formulation.[1] The "shake-flask" method is a widely recognized and robust technique for determining thermodynamic solubility.[2]

Workflow for Experimental Solubility Determination

The following diagram illustrates a comprehensive workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a selected organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to remove any undissolved solid. Alternatively, centrifuge the vials at a high speed and collect the supernatant. This step is crucial to avoid artificially high solubility readings.[10]

-

-

Analysis of Supernatant:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop and validate an HPLC method for the quantitative analysis of the compound.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is also beneficial to analyze the solid residue by techniques like X-ray diffraction (XRD) to identify the solid form (e.g., crystalline polymorph, amorphous) that was in equilibrium with the saturated solution, as this can significantly impact solubility.[10]

-

Alternative High-Throughput Methods

For screening a large number of solvents, higher throughput methods can be employed. Nephelometry, which measures light scattering from suspended particles, can be used to determine kinetic solubility by titrating a concentrated stock solution of the compound (e.g., in DMSO) into an aqueous or organic medium until precipitation is observed. While faster, this method provides a measure of kinetic solubility, which may differ from the thermodynamic solubility obtained from the shake-flask method.

IV. Data Interpretation and Application

The obtained solubility data for this compound in various organic solvents will provide a comprehensive profile of its dissolution behavior. This information is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.

-

Formulation Development: Identifying suitable solvent systems for liquid formulations or for use in amorphous solid dispersions to enhance bioavailability.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

V. Conclusion

While specific solubility data for this compound is not widely published, this guide provides a robust framework for its determination and prediction. By combining theoretical understanding with rigorous experimental methodology, researchers can generate the critical data needed to advance the development of this and other promising pharmaceutical compounds. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a clear path to understanding and leveraging the crucial property of solubility.

References

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.

- A unified ML framework for solubility prediction across organic solvents. RSC Publishing.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- 1-(1-Methyl-1H-imidazol-2-yl)ethanone | 85692-37-1. Sigma-Aldrich.

- This compound | C6H8N2O | CID 15128990. PubChem.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- This compound. Lead Sciences.

Sources

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 3. This compound | C6H8N2O | CID 15128990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

1-(1-Methyl-1H-imidazol-5-yl)ethanone stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Introduction

This compound is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. The imidazole nucleus is a common scaffold in many biologically active compounds, and understanding the stability and proper storage of its derivatives is crucial for ensuring the integrity and reproducibility of research findings. This guide provides a comprehensive overview of the stability of this compound and outlines best practices for its storage and handling, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Stability Profile

The stability of this compound is intrinsically linked to its chemical structure, which features a methylated imidazole ring and an acetyl group. While specific, in-depth stability studies on this particular isomer are not extensively documented in publicly available literature, its stability profile can be inferred from the general chemistry of imidazoles and related compounds.

Key Structural Features Influencing Stability:

-

Imidazole Ring: The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. While generally stable, the ring can be susceptible to certain degradation pathways.

-

Acetyl Group: The acetyl substituent can influence the electronic properties of the imidazole ring and may be involved in specific degradation reactions.

-

N-Methyl Group: The methyl group on one of the imidazole nitrogens prevents tautomerism and may influence the compound's susceptibility to certain reactions.

Potential Degradation Pathways:

Based on studies of similar imidazole-containing molecules, several potential degradation pathways should be considered:

-

Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that promote autoxidation. Studies on other imidazole derivatives have shown that oxidation can lead to the formation of various degradation products.[1][2]

-

Photodegradation: Imidazole compounds can be sensitive to light. Exposure to UV or high-intensity light may lead to photochemical reactions and degradation.[1]

-

Hydrolysis: While the N-methyl group offers some protection, extreme pH conditions could potentially lead to the hydrolysis of the acetyl group or degradation of the imidazole ring. Some related compounds have been noted to decompose in contact with water.[3]

-

Incompatible Materials: Strong oxidizing agents and potentially strong acids or bases could react with the molecule and cause degradation.[3]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended, based on information from chemical suppliers and the general stability of related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Several suppliers recommend storing the compound at room temperature.[4] For enhanced long-term stability, storage in a cool, dry place is advisable. |

| Atmosphere | Sealed in a dry environment under an inert atmosphere (e.g., argon or nitrogen) | The recommendation to keep the compound "Sealed in dry" suggests a sensitivity to moisture.[4] An inert atmosphere will minimize the risk of oxidation. |

| Light | Store in a light-resistant container | Given the potential for photodegradation of imidazole compounds, protection from light is a critical precaution.[1] |

| Container | Tightly closed, well-sealed container | This prevents the ingress of moisture and air, which can contribute to degradation.[5] |

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform in-house stability assessments. A general protocol for a preliminary stability study is outlined below.

Protocol: Accelerated Stability Study

-

Sample Preparation: Prepare multiple aliquots of this compound in appropriate, sealed vials.

-

Stress Conditions: Expose the aliquots to a range of stress conditions:

-

Elevated Temperature: Store samples at 40°C and 60°C.

-

High Humidity: Store samples at room temperature in a desiccator with a saturated salt solution to maintain high humidity (e.g., 75% RH).

-

Light Exposure: Expose samples to a photostability chamber with controlled light and UV exposure.

-

Control: Store a reference sample under the recommended storage conditions (room temperature, dark, dry).

-

-

Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.

-

Data Evaluation: Compare the purity of the stressed samples to the control sample over time to determine the rate of degradation under each condition.

Visualization of Stability Factors and Storage Protocol

The following diagram illustrates the key factors that can affect the stability of this compound and the recommended storage protocol to mitigate these risks.

Sources

An In-Depth Technical Guide to the Discovery and History of 1-(1-Methyl-1H-imidazol-5-yl)ethanone: A Key Intermediate in Neurological Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 1-(1-Methyl-1H-imidazol-5-yl)ethanone. This heterocyclic ketone has emerged as a critical building block in medicinal chemistry, particularly in the development of histamine H3 receptor antagonists for the potential treatment of neurological disorders such as Alzheimer's disease, epilepsy, and Attention Deficit Hyperactivity Disorder (ADHD). This guide will delve into the synthetic pathways, experimental protocols, and the scientific context that underscores the importance of this molecule for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Key Pharmacophore

The imidazole ring is a ubiquitous scaffold in biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in drug design. Within the vast chemical space of imidazole derivatives, this compound (also known as 5-acetyl-1-methylimidazole) has garnered significant attention as a pivotal intermediate. Its strategic substitution pattern, featuring a methyl group on one nitrogen and an acetyl group at the C5 position, makes it an ideal precursor for the elaboration of more complex molecules targeting various biological pathways.

While the precise date and publication of the ab initio discovery of this compound are not readily apparent in a singular, seminal paper, its history is intrinsically linked to the broader exploration of imidazole chemistry and the subsequent quest for novel therapeutics. Its significance became particularly pronounced with the rise of research into histamine H3 receptor antagonists.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the imidazole ring followed by or incorporating the introduction of the acetyl and methyl groups. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and regioselectivity considerations.

Conceptual Synthetic Approach: Acylation of 1-Methylimidazole

A plausible and direct conceptual approach involves the acylation of 1-methylimidazole. However, the regioselectivity of electrophilic substitution on the imidazole ring presents a significant challenge. Acylation can occur at the C2, C4, or C5 positions, and controlling the reaction to favor the desired C5 isomer is crucial.

A common strategy to achieve regioselective acylation involves the protection of the more reactive C2 position, followed by directed acylation at C5, and subsequent deprotection. This multi-step process, while effective, can be lengthy.

Experimental Protocol: A Plausible Multi-Step Synthesis

This protocol is adapted from established methods for the synthesis of analogous substituted imidazoles and represents a viable pathway for the preparation of this compound.[3][4]

Step 1: N-Protection of a Suitable Imidazole Precursor

The initial step involves the protection of an appropriate imidazole starting material to direct subsequent reactions. For instance, starting with a commercially available 5-substituted imidazole, the nitrogen can be protected to prevent unwanted side reactions.

Step 2: Introduction of the Acetyl Group (Acylation)

With the imidazole ring appropriately protected, the acetyl group can be introduced at the C5 position. This is typically achieved through Friedel-Crafts acylation or by using a strong base to deprotonate the C5 position followed by reaction with an acetylating agent like acetyl chloride or acetic anhydride.

Step 3: N-Methylation

Following the introduction of the acetyl group, the methyl group is installed on the N1 position of the imidazole ring. This is commonly achieved by reacting the N-unsubstituted imidazole with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Step 4: Deprotection (if necessary)

If a protecting group was used in the initial step, it is removed in the final stage to yield the target compound, this compound.

Table 1: Reagents and Materials for a Plausible Synthesis

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier Example |

| 1-Methylimidazole | C₄H₆N₂ | 82.10 | Sigma-Aldrich |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Alfa Aesar |

| Strong Base (e.g., n-BuLi) | C₄H₉Li | 64.06 | Acros Organics |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | J.T. Baker |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Fisher Scientific |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | EMD Millipore |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich |

Detailed Step-by-Step Methodology (Illustrative)

-

Lithiation of 1-Methylimidazole: Dissolve 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.

-

Transmetalation and Acylation (Hypothetical for C5): Achieving direct C5 acylation is complex and often requires specialized directing groups or multi-step procedures not detailed here. The following is a generalized acylation step. To the lithiated intermediate, add a solution of acetic anhydride (1.2 eq) in anhydrous THF dropwise at -78 °C.

-

Reaction Quench and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical during the lithiation step, as organolithium reagents are highly reactive towards water and oxygen.

-

Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium reagent and prevent side reactions.

-

Quenching: The reaction is quenched with a mild proton source like saturated ammonium chloride to neutralize the reactive intermediates without causing degradation of the product.

Diagram 1: Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Role in Drug Discovery and Development: A Histamine H3 Receptor Antagonist Intermediate

The primary significance of this compound in modern science lies in its role as a key intermediate for the synthesis of histamine H3 receptor antagonists.[5] The histamine H3 receptor is predominantly expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters.[5]

Antagonists of the H3 receptor have been shown to increase the release of histamine, acetylcholine, and other neurotransmitters, leading to procognitive and wakefulness-promoting effects.[5] This has made them attractive targets for the development of therapeutics for a range of neurological and psychiatric disorders.

Diagram 2: Role in Histamine H3 Receptor Antagonist Synthesis

Caption: The central role of the target compound in drug development.

This compound provides a versatile scaffold for the construction of these complex antagonists. The acetyl group can be readily modified through various chemical transformations, such as condensation reactions, reductions, or conversions to other functional groups, allowing for the introduction of diverse side chains and pharmacophoric elements required for potent and selective H3 receptor binding.

The development of drugs targeting neurodegenerative conditions like Alzheimer's disease is a particularly active area of research where H3 receptor antagonists are being investigated.[6][7] The ability to modulate neurotransmitter systems implicated in memory and cognition makes these compounds promising candidates for symptomatic treatment.

Conclusion: A Small Molecule with Significant Impact

While the initial discovery of this compound may be nestled within the broader annals of heterocyclic chemistry, its contemporary importance is undeniable. Its utility as a key intermediate in the synthesis of histamine H3 receptor antagonists has solidified its place in the modern medicinal chemist's toolbox. The ongoing research into treatments for complex neurological disorders ensures that this seemingly simple molecule will continue to be a subject of scientific interest and a vital component in the quest for novel therapeutics. This guide has provided a framework for understanding its synthesis and a window into its critical role in the landscape of drug discovery.

References

-

A scalable synthesis of a histamine H3 receptor antagonist. PubMed. [Link]

-

This compound | C6H8N2O | CID 15128990. PubChem. [Link]

-

Synthesis and anti-Alzheimer activity of new N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives. OUCI. [Link]

-

Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. PMC. [Link]

-

Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment. Not specified. [Link]

-

synthesis-and-anti-alzheimer-activity-of-new-n-5-6-dimethyl-1h-benzo-d-imidazol-2-yl-1-phenylmethanimine-derivatives. Bohrium. [Link]

-

1-Methylimidazole-5-acetic acid | C6H8N2O2 | CID 6451814. PubChem. [Link]

-

Synthesis of Benzimidazole–Based Analogs as Anti Alzheimer's Disease Compounds and Their Molecular Docking Studies. PMC - NIH. [Link]

-

H3 receptor antagonist. Wikipedia. [Link]

-

Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. PubMed Central. [Link]

-

Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Not specified. [Link]

-

1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. PMC - NIH. [Link]

-

(PDF) 1-(1H-Imidazol-1-yl)ethanone. ResearchGate. [Link]

-

Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]

-

2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. PubMed. [Link]

-

Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Not specified. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Synthesis and anti-Alzheimer activity of new N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives [ouci.dntb.gov.ua]

- 7. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]

The Imidazole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to participate in hydrogen bonding and metal ion coordination, make it a versatile scaffold for the design of therapeutic agents.[1][2] This guide delves into the multifaceted biological activities of substituted imidazoles, exploring their mechanisms of action across various therapeutic areas, elucidating key structure-activity relationships, and providing detailed experimental protocols for their evaluation. From established antifungal and antibacterial agents to emerging anticancer and anti-inflammatory candidates, the imidazole nucleus continues to be a fertile ground for the discovery of novel, potent, and selective drugs.

Introduction: The Enduring Significance of the Imidazole Moiety

First synthesized in 1858 by Heinrich Debus, the imidazole ring is a fundamental building block in both chemistry and biochemistry.[3][4] It is a constituent of essential biomolecules such as the amino acid histidine, purines in nucleic acids, and the signaling molecule histamine, highlighting its intrinsic biocompatibility and importance in physiological processes.[3] This natural precedent has inspired medicinal chemists to utilize the imidazole scaffold as a "privileged structure" – a molecular framework that is able to bind to multiple biological targets with high affinity.[5]

The versatility of the imidazole ring stems from its unique electronic and structural features. It is a π-excessive aromatic system, and the two nitrogen atoms provide sites for hydrogen bonding, acting as both donors and acceptors. This amphoteric character allows for tailored interactions within the active sites of enzymes and receptors.[2][6] Furthermore, the imidazole nucleus can be readily substituted at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[2]

This guide provides a comprehensive overview of the diverse biological activities exhibited by substituted imidazoles, with a focus on their applications in modern drug discovery.

Key Biological Activities of Substituted Imidazoles

Substituted imidazoles have demonstrated a remarkable breadth of pharmacological effects, leading to their development as successful drugs and promising clinical candidates in numerous therapeutic areas.[7][8]

Antifungal Activity